molecular formula C8H16 B101118 3,4-Dimethyl-2-hexene CAS No. 19550-82-4

3,4-Dimethyl-2-hexene

Cat. No.: B101118
CAS No.: 19550-82-4
M. Wt: 112.21 g/mol
InChI Key: FMNLVKMLDPGPRY-FNORWQNLSA-N
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Description

3,4-Dimethyl-2-hexene: is an organic compound with the molecular formula C8H16 . It is a branched alkene, characterized by the presence of a double bond between the second and third carbon atoms in the hexene chain, with two methyl groups attached to the third and fourth carbon atoms. This compound is one of the many isomers of octene and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethyl-2-hexene can be synthesized through several methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 3,4-dimethyl-2-hexanol using a strong acid like sulfuric acid or phosphoric acid as a catalyst. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.

    Alkylation of Alkenes: Another method involves the alkylation of 2-hexene with methyl groups in the presence of a catalyst such as aluminum chloride.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst, typically at high temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrogenation: Requires a metal catalyst (e.g., palladium, nickel) and hydrogen gas.

    Oxidation: Uses oxidizing agents like potassium permanganate or ozone.

    Electrophilic Addition: Involves halogens or hydrogen halides, often in the presence of a solvent like dichloromethane.

Major Products:

    Hydrogenation: 3,4-Dimethylhexane

    Oxidation: Ketones or aldehydes

    Electrophilic Addition: Dihalides or haloalkanes

Scientific Research Applications

3,4-Dimethyl-2-hexene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2-hexene in chemical reactions typically involves the interaction of its double bond with various reagents:

Comparison with Similar Compounds

  • 2,3-Dimethyl-2-hexene
  • 2,4-Dimethyl-2-hexene
  • 3,4-Dimethyl-1-hexene
  • 3,4-Dimethyl-3-hexene

Comparison:

Properties

IUPAC Name

(E)-3,4-dimethylhex-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5,8H,6H2,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNLVKMLDPGPRY-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)/C(=C/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2213-37-8, 19550-82-4
Record name 3,4-Dimethyl-2-hexene (cis,trans)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-3,4-Dimethyl-2-hexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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